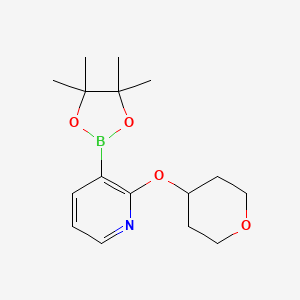
4-(Propa-1,2-dien-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propa-1,2-dien-1-yl)benzoic acid typically involves the reaction of propargyl bromide with 4-carboxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The propa-1,2-dien-1-yl group can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of saturated benzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Propa-1,2-dien-1-yl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The propa-1,2-dien-1-yl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Propyn-1-yl)benzoic acid: Similar in structure but with a propynyl group instead of a propa-1,2-dien-1-yl group.
4-(1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring instead of the propa-1,2-dien-1-yl group.
Uniqueness
4-(Propa-1,2-dien-1-yl)benzoic acid is unique due to the presence of the propa-1,2-dien-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H2 |
InChI-Schlüssel |
VPYBEBVXDFDXCD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[CH+]C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

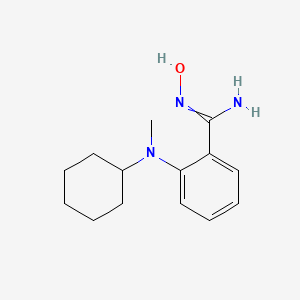
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
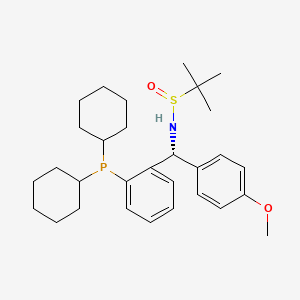


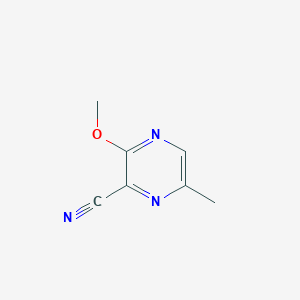
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
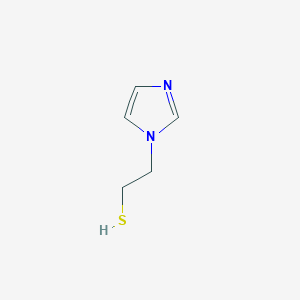
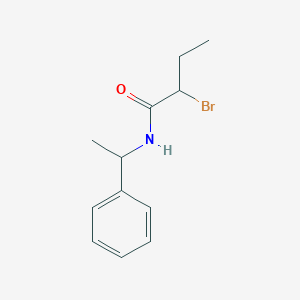
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
